molecular formula C17H21ClN4O3S B3013391 Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate CAS No. 1396876-35-9

Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate

Cat. No.: B3013391
CAS No.: 1396876-35-9
M. Wt: 396.89
InChI Key: XJVKPIIDHPYLJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with various targets, including enzymes like cyclooxygenase (COX) , and bacterial quorum sensing systems like the LasR system .

Mode of Action

For instance, some thiazole derivatives inhibit the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins . Other thiazole derivatives have been found to inhibit bacterial quorum sensing systems .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, by inhibiting COX enzymes, thiazole derivatives can disrupt the synthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain . Inhibition of bacterial quorum sensing systems can affect bacterial communication and behaviors such as biofilm formation and virulence production .

Pharmacokinetics

Thiazole derivatives are generally known to have diverse pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as their solubility in water and other solvents .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, inhibition of COX enzymes could lead to reduced inflammation and pain . Inhibition of bacterial quorum sensing systems could lead to disruption of bacterial communication and behaviors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances could affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with its targets.

Properties

IUPAC Name

ethyl 4-[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-3-25-17(24)22-9-7-21(8-10-22)14(23)11-20(2)16-19-15-12(18)5-4-6-13(15)26-16/h4-6H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKPIIDHPYLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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